5-Bromo-2-nitrophenyl ethyl carbonate
Overview
Description
5-Bromo-2-nitrophenyl ethyl carbonate is an organic compound that features a bromine atom, a nitro group, and an ethyl carbonate moiety attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitrophenyl ethyl carbonate typically involves the reaction of 5-bromo-2-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-Bromo-2-nitrophenol+Ethyl chloroformate→5-Bromo-2-nitrophenyl ethyl carbonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitrophenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ethyl carbonate moiety can be hydrolyzed to yield 5-bromo-2-nitrophenol and ethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5-azido-2-nitrophenyl ethyl carbonate or 5-thiocyanato-2-nitrophenyl ethyl carbonate.
Reduction: 5-Bromo-2-aminophenyl ethyl carbonate.
Hydrolysis: 5-Bromo-2-nitrophenol and ethanol.
Scientific Research Applications
5-Bromo-2-nitrophenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrophenyl ethyl carbonate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitro group are key sites for chemical transformations, allowing the compound to participate in various reactions. The ethyl carbonate moiety can be hydrolyzed, releasing ethanol and forming a phenol derivative.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrophenol: Lacks the ethyl carbonate moiety but shares the bromine and nitro groups.
2-Nitrophenyl ethyl carbonate: Lacks the bromine atom but contains the nitro group and ethyl carbonate moiety.
5-Bromo-2-aminophenyl ethyl carbonate: A reduction product of 5-Bromo-2-nitrophenyl ethyl carbonate.
Uniqueness
This compound is unique due to the combination of its bromine atom, nitro group, and ethyl carbonate moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(5-bromo-2-nitrophenyl) ethyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-2-15-9(12)16-8-5-6(10)3-4-7(8)11(13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDNJDBTVZARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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